molecular formula C6H7ClN2OS B12792173 (6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 76919-42-1

(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No.: B12792173
CAS No.: 76919-42-1
M. Wt: 190.65 g/mol
InChI Key: SASBIBPLULQXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The outcome of this reaction depends on the structure of the starting bromo ketone. Another method involves a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .

Scientific Research Applications

(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • (6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate
  • 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Uniqueness

(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

76919-42-1

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

(6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol

InChI

InChI=1S/C6H7ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h10H,1-3H2

InChI Key

SASBIBPLULQXGZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.